Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate
Description
Methyl 2,3-dihydronaphtho[2,3-b]furan-3-acetate is a fused bicyclic compound featuring a partially saturated furan ring (2,3-dihydrofuran) conjugated with a naphthalene system. The acetate ester at position 3 distinguishes it from related dihydronaphthofuran derivatives, which often bear ketone or hydroxyl groups.
Properties
Molecular Formula |
C15H14O3 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 2-(2,3-dihydrobenzo[f][1]benzofuran-3-yl)acetate |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)8-12-9-18-14-7-11-5-3-2-4-10(11)6-13(12)14/h2-7,12H,8-9H2,1H3 |
InChI Key |
IUXIAXCJPBWLQC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1COC2=CC3=CC=CC=C3C=C12 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
Early synthetic routes relied on acid-catalyzed cyclization of naphthoquinone precursors. A 1991 study demonstrated that reacting 2-hydroxy-1,4-naphthoquinone with alkenes in acetone under UV light (254 nm) produced dihydronaphthofuran intermediates, which were subsequently esterified with methanol and acetyl chloride to yield the target compound. This method required 4–24 hours of irradiation but achieved moderate yields of 40–60%. Critical parameters included:
Nucleophilic Substitution Pathways
A 2008 protocol utilized (S)-2-(diphenyl-(trimethylsilyloxy)methyl)pyrrolidine as a chiral catalyst in ethanol/water mixtures to construct the dihydrofuran ring. The reaction sequence involved:
- Michael addition of 3-methylbutanal to 1,4-naphthoquinone
- Intramolecular cyclization at 25°C for 20 hours
- Acetylation with acetic anhydride/TEA in dichloromethane
This three-step process achieved 56% overall yield with 92% enantiomeric excess, demonstrating the feasibility of asymmetric synthesis.
Photochemical Synthesis Methods
UV-Mediated [2+2] Cycloaddition
Building on early photochemical work, a 2023 study optimized UV-mediated (365 nm) cycloadditions using 2-hydroxy-1,4-naphthoquinone and terminal alkynes. Key innovations included:
- Solvent screening : Acetonitrile outperformed DCM and THF, increasing yields from 58% to 75%
- Oxygen exclusion : Conducting reactions under argon suppressed over-oxidation of dihydro intermediates
The mechanism proceeds through triplet excited states of naphthoquinone, forming 1,5-biradical intermediates that cyclize into the dihydrofuran core (Scheme 1).
Visible-Light Photocatalysis
Recent advances employ blue LED (460 nm) irradiation with organic photocatalysts. A 2025 methodology used 9-mesityl-10-methylacridinium perchlorate to drive [3+2] cycloadditions between naphthoquinones and vinyl ethers. Comparative data shows:
| Condition | Yield (%) | Reaction Time (h) |
|---|---|---|
| UV (365 nm) | 58 | 6 |
| Blue LED + catalyst | 75 | 4 |
This visible-light approach reduced energy consumption while improving regioselectivity (>95% C-2 substitution).
Microwave-Assisted Synthesis
Solvent-Free Conditions
A 2006 microwave protocol achieved 73% yield by irradiating 2-hydroxy-1-naphthonitrile with chloroacetone on basic alumina. Reaction parameters were optimized as:
- Power : 300 W (multimode cavity)
- Time : 5 minutes vs. 6 hours conventional heating
- Temperature : 150°C internal, monitored by IR sensor
Key advantages included:
- Elimination of solvent purification steps
- Reduced formation of polycyclic byproducts (<5%)
Sequential Microwave-Thermal Processing
Combining microwave initiation with thermal annealing improved yields to 85% in a 2020 study. The hybrid approach:
- Rapidly formed intermediates via 2-minute microwave pulses
- Completed ring aromatization through 30-minute oil bath heating at 80°C
This method proved particularly effective for electron-deficient substrates prone to decomposition under prolonged irradiation.
Catalytic Asymmetric Synthesis
Organocatalytic Methods
Chiral pyrrolidine derivatives enabled enantioselective synthesis of the target compound. A 2008 procedure used (S)-2-(diphenyl-(trimethylsilyloxy)methyl)pyrrolidine (10 mol%) in ethanol/water (5:1 v/v) to achieve 92% ee. Critical factors included:
- Proton source : Benzoic acid (5 mol%) accelerated enamine formation
- Temperature control : Maintaining 25°C prevented racemization
Metal-Catalyzed Approaches
Palladium-catalyzed decarboxylative cyclization methods emerged in 2023, using:
- Pd(OAc)₂ (5 mol%)
- Xantphos ligand (6 mol%)
- Cs₂CO₃ base in toluene at 110°C
This route converted β-keto ester precursors to the dihydrofuran product in 68% yield with 89% ee, demonstrating compatibility with sensitive functional groups.
Green Chemistry Innovations
Deep Eutectic Solvent Systems
A 2024 protocol employed a choline chloride/glycerol (1:2) eutectic mixture as reaction medium, achieving:
- 78% yield vs. 47% in conventional solvents
- 5-fold catalyst recycling without activity loss
- Near-quantitative E-factor reduction (0.8 vs. 12.7 in DCM)
Mechanochemical Synthesis
Ball-milling techniques eliminated solvent use entirely. A 2025 study reported:
- 1:1 stoichiometry of naphthoquinone:methyl acetoacetate
- 30 Hz milling frequency
- 2-hour reaction time
- 65% isolated yield
This approach reduced waste generation by 92% compared to solution-phase methods.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Pilot-scale studies (2024) demonstrated advantages of flow chemistry:
- 10-L/day throughput using microstructured reactors
- 98.5% purity by inline HPLC monitoring
- 40% reduction in catalyst loading vs. batch processes
Crystallization Optimization
Controlled cooling crystallization from ethyl acetate/heptane mixtures produced pharmaceutical-grade material:
- 99.1% purity (HPLC)
- 15–20 μm particle size distribution
- Polymorph Form I stability >24 months
Analytical Characterization Standards
Critical quality control parameters established across studies include:
| Parameter | Specification | Method |
|---|---|---|
| Identity (NMR) | δ 3.72 (s, 3H, OCH₃) | ¹H NMR (400 MHz) |
| δ 4.31 (dd, J=9.4 Hz, 2H) | ||
| Purity | ≥98.0% | RP-HPLC |
| Residual Solvents | <500 ppm ethanol | GC-FID |
| Enantiomeric Excess | ≥90% (S)-configuration | Chiral HPLC |
Chemical Reactions Analysis
Ester Hydrolysis
The acetate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaOH (aqueous), reflux | 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid | 85–90% | |
| HCl (conc.), 60°C, 6 h | 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid | 78% |
Mechanism :
-
Base-mediated saponification cleaves the ester bond via nucleophilic acyl substitution.
-
Acidic conditions promote protonation of the carbonyl oxygen, facilitating water attack.
Oxidation Reactions
The dihydrofuran ring is susceptible to oxidation, converting it into a fully aromatic furan system.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 0°C, 2 h | Naphtho[2,3-b]furan-3-acetate | 65% | |
| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, rt, 12 h | Naphtho[2,3-b]furan-3-acetate | 72% |
Mechanism :
-
KMnO₄ oxidizes the dihydrofuran’s single bond to a double bond via radical intermediates.
-
DDQ acts as a hydride abstractor, aromatizing the ring.
Reduction Reactions
The ester group can be reduced to a primary alcohol or retained as an alcohol derivative.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄, THF | 0°C to reflux, 4 h | 2,3-Dihydronaphtho[2,3-b]furan-3-ethanol | 88% | |
| H₂, Pd/C | EtOH, 50 psi, 24 h | Retained dihydrofuran with reduced ester | 70% |
Mechanism :
-
LiAlH₄ reduces the ester to a primary alcohol via nucleophilic hydride attack.
-
Catalytic hydrogenation selectively reduces unsaturated bonds if present.
Nucleophilic Substitution
The acetate’s carbonyl carbon participates in nucleophilic substitutions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃, MeOH | 25°C, 48 h | 2,3-Dihydronaphtho[2,3-b]furan-3-acetamide | 63% | |
| PhMgBr, dry ether | −78°C, 2 h | 2,3-Dihydronaphtho[2,3-b]furan-3-phenylacetate | 55% |
Mechanism :
-
Ammonia attacks the electrophilic carbonyl carbon, forming an amide.
-
Grignard reagents add to the ester, forming ketones after workup.
Cycloaddition Reactions
The dihydrofuran ring can engage in [3+2] cycloadditions under photochemical conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene, blue LEDs | MeCN, rt, 6 h | Spirocyclic naphthofuran derivative | 75% |
Mechanism :
-
Photoexcitation generates biradical intermediates, enabling cyclization with alkynes or alkenes.
Decarboxylation and Rearrangement
Thermal or acidic conditions induce decarboxylation or structural rearrangements.
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 140°C, DMSO, NaH | Naphtho[2,3-b]furan derivatives | 58% | |
| H₂SO₄, 100°C, 3 h | Rearranged naphthoquinone | 41% |
Mechanism :
-
Base-mediated elimination of CO₂ from the acetic acid side chain.
-
Acid-catalyzed Wagner-Meerwein rearrangements alter the bicyclic framework.
Key Mechanistic Insights
-
Electronic Effects : The electron-donating furan oxygen stabilizes intermediates during nucleophilic attacks.
-
Steric Constraints : The fused naphthalene ring limits reactivity at the 2-position, favoring 3-substitution.
-
Solvent Influence : Polar aprotic solvents (e.g., MeCN) enhance reaction rates in photochemical cycloadditions .
Scientific Research Applications
Pharmaceutical Applications
-
Biological Activity : Research indicates that Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate exhibits various biological activities, including:
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microorganisms.
- Antioxidant Activity : The compound may help in scavenging free radicals, thus providing protective effects against oxidative stress.
- Potential Anti-cancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation.
- Mechanism of Action : Ongoing research is focused on elucidating the specific biological pathways affected by this compound. Studies have shown interactions with various biological targets that could lead to therapeutic applications in treating diseases related to oxidative stress and microbial infections.
Materials Science Applications
This compound is also being explored for its potential in materials science:
- Polymer Chemistry : The compound can be utilized as a monomer for synthesizing novel polymers with specific properties. Its unique structure allows for the development of materials with enhanced thermal stability and mechanical strength.
- Cosmetic Formulations : Due to its potential skin-beneficial properties, it is being investigated for use in cosmetic products aimed at improving skin health and appearance.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against common pathogens. Results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent.
- Skin Health Research : In dermatological studies, formulations containing this compound were tested for skin penetration and efficacy in enhancing hydration. Results demonstrated improved skin moisture levels compared to control formulations.
Mechanism of Action
The mechanism of action of Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Regiochemical Influence: The [2,3-b] fusion in the target compound and naphtho[2,3-b]furan-4,9-dione creates a planar, conjugated system, enhancing π-stacking interactions in biological systems.
- Synthetic Efficiency : Visible-light-mediated [3+2] cycloadditions () offer superior yields (60–90%) and eco-friendly conditions compared to traditional methods like K₂CO₃-mediated cyclization (0–31% yields), which often produce byproducts (e.g., spirocyclopropane derivatives) .
- Functional Group Impact : The acetate ester in the target compound improves lipophilicity relative to diketone-bearing analogs, which may enhance membrane permeability in drug delivery applications .
Stability and Reactivity
- Thermal Stability : Dihydronaphthofuran diones (e.g., naphtho[2,3-b]furan-4,9-dione) are prone to oxidation under ambient conditions, limiting their shelf life. The target compound’s acetate group may mitigate this instability by reducing electron-deficient character .
- In contrast, trifluoromethyl-substituted analogs (e.g., Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate, CAS 109433-26-3) exhibit enhanced metabolic resistance due to the electron-withdrawing CF₃ group .
Biological Activity
Methyl 2,3-Dihydronaphtho[2,3-b]furan-3-acetate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a fused bicyclic structure that contributes to its unique chemical reactivity and biological profile. Its molecular formula is , with a molecular weight of approximately 242.27 g/mol. The compound features an acetate group that enhances its solubility and reactivity in biological systems.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent antitumor activity .
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways. This mechanism is thought to be mediated through the compound's interaction with molecular targets that modulate inflammatory responses .
3. Antimicrobial Activity
This compound exhibits promising antimicrobial activity against various pathogens. Research indicates that related compounds can inhibit bacterial growth, suggesting potential applications in treating infections .
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in key biochemical pathways, leading to reduced inflammation and tumor growth.
- Receptor Modulation: It may also bind to receptors that play critical roles in cell signaling and proliferation.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity | Unique Feature |
|---|---|---|---|
| Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate | Dihydrobenzofuran derivative | Antimicrobial | Contains trifluoromethyl group |
| Methyl 2,3-Dihydronaphtho[1,2-b]furan-3-acetate | Dihydronaphthofuran | Antioxidant | Different fusion position |
| Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | Dihydronaphthofuran | Potential anti-cancer activity | Carboxylate substitution |
This table summarizes the comparative biological activities of this compound with similar compounds. Its unique structural features contribute to its distinct biological properties.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activities of this compound:
- Cytotoxicity Studies: Research demonstrated that this compound exhibits significant cytotoxicity against human leukemia cells with varying degrees of effectiveness depending on the concentration used .
- Structure-Activity Relationship (SAR): Investigations into SAR have shown that modifications at specific positions on the naphthoquinone scaffold can enhance the anticancer activity of derivatives .
Q & A
Q. Divergent yields in dihydrofuran syntheses: What factors are critical?
- Answer :
- Reaction time : Under-irradiation reduces conversion; over-irradiation degrades products (optimize via TLC monitoring) .
- Catalyst purity : Trace metals (e.g., Fe³⁺) in AgNO3 may deactivate intermediates; use ultrapure reagents (<1 ppm impurities) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
